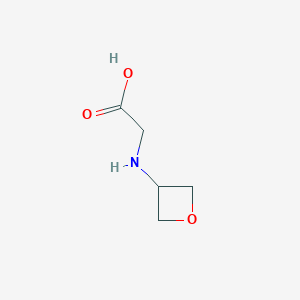

2-(Oxetan-3-ylamino)acetic acid

描述

Overview of Four-Membered Heterocycles in Organic and Medicinal Chemistry

Four-membered heterocycles are cyclic compounds containing a four-atom ring with at least one heteroatom, such as nitrogen, oxygen, or sulfur. numberanalytics.comnumberanalytics.com Common examples include azetidines (nitrogen), oxetanes (oxygen), and thietanes (sulfur). numberanalytics.com These structures have garnered substantial interest due to their unique chemical properties and diverse applications, serving as crucial building blocks for more complex molecules. numberanalytics.comnumberanalytics.com

In medicinal chemistry, four-membered heterocycles are recognized for their ability to impart desirable characteristics to drug candidates. Their low molecular weight, high polarity, and three-dimensional nature can enhance properties like target affinity and aqueous solubility. nih.gov Despite the inherent ring strain, which makes them more reactive than their five- or six-membered counterparts, the presence of a heteroatom can offer some stabilizing electronic effects. numberanalytics.combritannica.com This reactivity can be strategically exploited in organic synthesis. numberanalytics.com The development of β-lactam antibiotics, such as penicillins and cephalosporins, which feature an azetidin-2-one (B1220530) ring, stands as a landmark achievement showcasing the pharmaceutical importance of this class of compounds. britannica.comchemistry-online.com

Historical Context and Emergence of Oxetanes as Privileged Scaffolds

The journey of oxetanes in chemical research has been one of transformation from a subject of academic interest to a valuable component in drug discovery. nih.gov Initially synthesized in the 1870s, the understanding of oxetane's structure and reactivity has evolved significantly over time. nih.gov

The oxetane (B1205548) ring is found in several important naturally occurring bioactive molecules. researchgate.net Perhaps the most well-known example is paclitaxel (B517696) (Taxol), a potent anti-cancer agent. nih.govresearchgate.net While not absolutely essential for its biological activity, the oxetane ring in paclitaxel contributes to its high binding affinity and cytotoxicity. nih.govacs.org Other notable natural products containing an oxetane moiety include oxetanocin, which exhibits antiviral properties, and oxetin, known for its antibacterial and herbicidal effects. researchgate.netmdpi.com The presence of the oxetane ring in these diverse and potent natural products has spurred further investigation into its role and potential applications. nih.govacs.org

The "rediscovery" of the oxetane ring in the early 2000s marked a turning point, fueling its incorporation into drug discovery programs. nih.govresearchgate.net Pioneering studies highlighted the potential of oxetanes as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govresearchgate.net This means that an oxetane ring can replace these groups in a molecule while maintaining or even improving its biological activity and physicochemical properties. researchgate.netnih.gov

Initially, concerns about the potential instability and synthetic challenges of the oxetane ring led to some hesitation within the medicinal chemistry community. nih.gov However, subsequent research demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable. nih.govresearchgate.net The growing body of evidence showcasing the benefits of incorporating oxetanes, such as improved solubility, metabolic stability, and reduced lipophilicity, has solidified their status as a valuable tool in the medicinal chemist's arsenal. acs.orgacs.org This has led to an "oxetane rush," with increasing numbers of publications and patents featuring this unique scaffold. nih.gov

Defining 2-(Oxetan-3-ylamino)acetic acid within the Class of Oxetane Amino Acids

Within the broader category of oxetane-containing compounds, oxetane amino acids represent a particularly interesting subclass. These molecules combine the structural features of an oxetane ring with the functional groups of an amino acid (an amine and a carboxylic acid).

This compound is a specific example of an oxetane amino acid. Its structure consists of an oxetane ring where the amino group of a glycine (B1666218) molecule is attached to the 3-position of the oxetane ring. This linkage creates a unique hybrid scaffold that merges the properties of both parent molecules. The systematic IUPAC name for this compound is this compound. bldpharm.com

Below is a table detailing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1359702-02-5 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| SMILES | C1C(NC(C(=O)O)C)OC1 |

Significance of the Oxetane-Amino Acid Hybrid Scaffold in Chemical Biology

Furthermore, the polar nature of the oxetane ring can enhance the aqueous solubility of the parent amino acid, a crucial property for drug candidates. acs.orgacs.org The inductive electron-withdrawing effect of the oxetane can also modulate the basicity (pKa) of the adjacent amine group, which can be beneficial for optimizing a drug's pharmacokinetic profile. nih.govacs.org

Amino-oxetanes have also found application as peptidomimetics, where they replace amide bonds in a peptide backbone. This substitution can improve the stability of the peptide against enzymatic degradation while preserving its biological activity. acs.org The unique three-dimensional structure of the oxetane-amino acid hybrid provides access to unexplored chemical space, offering new opportunities for the design of novel therapeutic agents. nih.gov The development of synthetic methodologies to create diverse libraries of oxetane amino acids is an active area of research, promising to further unlock the potential of this valuable chemical scaffold. researchgate.netacs.org

Structure

3D Structure

属性

IUPAC Name |

2-(oxetan-3-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)1-6-4-2-9-3-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAIHQAZJJSEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxetan 3 Ylamino Acetic Acid and Advanced Derivatives

Strategies for the Construction of the Oxetane (B1205548) Ring System

The formation of the oxetane ring is a synthetic challenge due to its inherent ring strain. acs.org However, several reliable methods have been developed, broadly categorized into intramolecular cyclization, cycloaddition reactions, and ring expansions. nih.govbeilstein-journals.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the oxetane ring, typically by creating a C-O bond. magtech.com.cn

The Williamson ether synthesis, a cornerstone of ether formation, is a widely used method for constructing the oxetane ring. wikipedia.orgbyjus.com This SN2 reaction involves the intramolecular attack of an alkoxide on a carbon bearing a good leaving group, typically a halide or a sulfonate ester. wikipedia.orgmasterorganicchemistry.comyoutube.com The starting materials are generally 1,3-diols or their derivatives. acs.org

The success of this method is substrate-dependent, as side reactions like elimination can occur, especially with sterically hindered substrates. acs.orgwikipedia.org For instance, the intramolecular cyclization of halohydrins is a classic route to forming cyclic ethers, including oxetanes. wikipedia.org A base is used to deprotonate the hydroxyl group, forming an alkoxide that then displaces the adjacent halide. youtube.com

A variety of bases can be employed, with sodium hydride being a common choice as it minimizes competing reactions by forming hydrogen gas as a byproduct. youtube.com The choice of leaving group is also critical, with tosylates and mesylates often being preferred over halides. masterorganicchemistry.com

Table 1: Examples of Williamson Etherification for Oxetane Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3-diol | 1. Appel reaction (Iodide formation) 2. Base | 2,4-disubstituted oxetane | 78-82 | acs.org |

| β-halo ketone | Chiral reducing agent, KOH | Enantioenriched 2-aryl-substituted oxetane | 79-89 (ee) | acs.org |

| 3-bromo-1,1,1-trifluoroacetone | 1. O-H insertion 2. NaH, DMF | 4-Trifluoromethyl-substituted oxetane | High | nih.gov |

This table is for illustrative purposes and specific yields may vary based on substrate and reaction conditions.

An alternative and powerful strategy for synthesizing oxetanes involves the ring contraction of five-membered lactone precursors. nih.gov This method typically utilizes γ-lactones bearing a leaving group, such as a triflate, at the α-position. nih.govchimia.ch

Treatment of these α-triflates of γ-lactones with a base, such as potassium carbonate in methanol, induces a ring contraction to form oxetane-2-carboxylates. nih.govchimia.ch A key feature of this reaction is that the stereochemistry at the C3 position of the resulting oxetane is predominantly trans to the carboxylate group at C2, irrespective of the initial stereochemistry of the triflate. nih.govchimia.ch This methodology has proven valuable in the synthesis of oxetane nucleosides and amino acids. nih.govchimia.ch More recently, it has been demonstrated that bromine can also serve as an effective leaving group in these ring contraction reactions. nih.gov

Table 2: Ring Contraction of γ-Lactone Triflates to Oxetanes

| Lactone Precursor | Reagents | Product | Yield (%) | Stereochemical Outcome | Reference |

| d-xylono-lactone triflate | K₂CO₃, MeOH | Methyl oxetane-2-carboxylate | 70-82 | Inversion at C2 | nih.govacs.org |

| d-ribono-lactone triflate | K₂CO₃, MeOH | Methyl oxetane-2-carboxylate | 70-82 | Retention at C2 | nih.govacs.org |

| d-arabinono-lactone triflate | K₂CO₃, MeOH | Methyl oxetane-2-carboxylate | 70-82 | Inversion at C2 | nih.govacs.org |

| l-lyxono-lactone triflate | K₂CO₃, MeOH | Methyl oxetane-2-carboxylate | 70-82 | Retention at C2 | nih.govacs.org |

This table highlights the stereochemical diversity achievable through this method.

The cyclization of substrates with activating groups at the 1 and 3 positions provides another route to oxetanes. For instance, the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization of diazo compounds with alcohols containing a leaving group at the appropriate position can generate a variety of substituted oxetanes. nih.govnih.gov This method allows for the synthesis of di-, tri-, and even tetrasubstituted oxetanes with good yields and functional group tolerance. nih.govnih.gov

Cycloaddition Reactions in Oxetane Synthesis

[2+2] Cycloaddition reactions offer a direct, intermolecular approach to the oxetane ring system. The most prominent example is the Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene. magtech.com.cnslideshare.netorganic-chemistry.org This reaction, first reported in 1909, proceeds through the excitation of the carbonyl compound to a singlet or triplet state, followed by addition to the alkene to form a diradical intermediate that then cyclizes to the oxetane. slideshare.netorganic-chemistry.orgnih.gov

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the temperature. slideshare.net While traditionally requiring UV irradiation, recent advances have explored the use of visible light photocatalysis for certain substrates. nih.gov Non-photochemical [2+2] cycloadditions, such as those catalyzed by Lewis bases, have also been developed for the synthesis of highly substituted oxetanes from allenoates and activated ketones. rsc.orgrsc.org

Ring Enlargement from Three-Membered Ring Precursors (e.g., Oxiranes)

The transformation of readily available three-membered rings, particularly oxiranes (epoxides), into four-membered oxetanes is a thermodynamically favorable process due to the decrease in ring strain. nih.gov This ring expansion can be achieved through various methods.

One common approach involves the ring-opening of an epoxide with a nucleophile that contains a leaving group. acs.org For example, treatment of an epoxide with a selenomethyllithium reagent can lead to a hydroxyselenide intermediate, which can then be converted to a halide and cyclized with a base to afford the oxetane. acs.org

Another strategy involves the use of sulfur ylides, such as dimethyloxosulfonium methylide, in a Corey-Chaykovsky-type reaction. This can lead to the enantioselective synthesis of chiral oxetanes from chiral epoxides. acs.orgillinois.edu Lewis acid-catalyzed rearrangements of 2,3-epoxy alcohols also provide a pathway to oxetanes. youtube.com

Stereoselective Synthesis and Enantiomeric Control in Oxetane Amino Acid Production

Since 2-(oxetan-3-ylamino)acetic acid possesses a stereocenter at the C3 position of the oxetane ring (or adjacent to it), controlling the stereochemistry is crucial, as different enantiomers can exhibit vastly different biological activities. nih.govvulcanchem.com The classical Strecker synthesis, for example, typically produces a racemic mixture of amino acids, which would then require resolution. wikipedia.org

Modern synthetic strategies focus on establishing the desired stereochemistry during the synthesis (asymmetric synthesis) to avoid a resolution step. Key approaches include:

Use of Chiral Nucleophiles: In the aza-Michael addition pathway, employing a chiral amine as the nucleophile can induce stereoselectivity. For instance, reacting methyl (oxetan-3-ylidene)acetate with enantiomerically pure (S)- or (R)-3-(Boc-amino)pyrrolidine leads to the formation of optically active diastereomeric products. mdpi.com This transfers the chirality from the starting material to the final product.

Asymmetric Catalysis: The development of chiral catalysts for reactions like the Strecker and Henry syntheses allows for the direct formation of enantiomerically enriched products from achiral starting materials. wikipedia.orgnih.gov For the Strecker reaction, chiral catalysts can guide the cyanide addition to one face of the imine intermediate, leading to a predominance of one enantiomer of the α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com Similarly, chiral phase-transfer catalysts or metal complexes have been developed for the asymmetric aza-Henry reaction. nih.gov

The ability to selectively synthesize either the (R) or (S) enantiomer is of paramount importance for developing these compounds as pharmacological agents, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. nih.gov

Application of Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful, atom-economical method for establishing stereocenters, and it represents a key strategy for the enantioselective synthesis of chiral amines and their derivatives. nih.gov This technique is particularly applicable for producing the chiral amine motif within the this compound structure. The general approach involves the hydrogenation of a prochiral unsaturated precursor, such as an enamine or an imine, using a chiral transition metal catalyst.

The synthesis could commence with the condensation of oxetan-3-one and an aminoacetate equivalent to form an enamine or imine precursor. This intermediate is then subjected to hydrogenation. Palladium- and rhodium-based catalysts are commonly employed for such transformations. nih.govdicp.ac.cn For instance, rhodium complexes with chiral bisphosphine ligands, such as TangPhos or those with a large bite angle like SKP, have demonstrated high efficiency and enantioselectivity in the hydrogenation of related unsaturated substrates. nih.govnih.gov The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). dicp.ac.cn

The reaction's success is often dependent on the solvent, with options like trifluoroethanol (TFE) proving effective in similar hydrogenations of cyclic enamines. dicp.ac.cn The development of these catalytic systems allows for the synthesis of a wide array of chiral N-heterocycles and amines in excellent yields and stereopurity. nih.gov

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of Unsaturated Precursors Note: This table presents data for analogous reactions to illustrate catalyst performance.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)SKP]BF₄ | Dehydromorpholine | 2-Substituted Morpholine (B109124) | Up to 99% | nih.gov |

| Rh-TangPhos | Itaconic Acid Derivative | 2-Substituted Succinic Acid | Up to 99% | nih.gov |

| Pd(TFA)₂ / Bisphosphine | Cyclic Enesulfonamide | Chiral Cyclic Sultam | >99% | dicp.ac.cn |

Utilization of Chiral Auxiliaries (e.g., ELLMAN Auxiliary Chemistry)

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable method for controlling stereochemistry. Ellman's auxiliary, tert-butanesulfinamide, is a particularly versatile and widely used reagent for the asymmetric synthesis of chiral amines. yale.eduwikipedia.org This methodology is highly suitable for constructing the chiral center in this compound.

The synthetic sequence begins with the condensation of a ketone, in this case, oxetan-3-one, with an enantiomerically pure form of tert-butanesulfinamide. wikipedia.orgharvard.edu This reaction, often promoted by a Lewis acid such as titanium(IV) ethoxide (Ti(OEt)₄), yields a tert-butanesulfinylimine. harvard.edu This sulfinimine intermediate then undergoes a diastereoselective nucleophilic addition. For the synthesis of the target molecule, a nucleophile delivering an acetate (B1210297) group, such as the enolate of tert-butyl acetate or a Reformatsky reagent derived from an α-bromoacetate, would be employed. wikipedia.org

The stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the C=N bond, forcing the nucleophile to attack from the less hindered face. youtube.com The final step involves the removal of the sulfinyl group under acidic conditions, typically with hydrochloric acid, to liberate the desired chiral primary amine without racemization. wikipedia.orgharvard.edu

Table 2: Key Steps in Ellman Auxiliary-Mediated Synthesis

| Step | Description | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1. Condensation | Formation of N-sulfinylimine from a ketone and the chiral auxiliary. | tert-Butanesulfinamide, Ti(OEt)₄ | Creates a chiral intermediate. | harvard.edu |

| 2. Nucleophilic Addition | Diastereoselective addition of a nucleophile to the C=N bond. | Grignard reagents, organolithiums, enolates | Establishes the new stereocenter. | wikipedia.org |

Control of Stereochemistry in Ring Contraction Reactions

An alternative and elegant approach to constructing the oxetane ring with defined stereochemistry is through the ring contraction of a larger, more easily synthesized cyclic precursor. beilstein-journals.org This strategy allows the stereochemical information embedded in a five-membered ring, such as a γ-lactone, to be transferred to the four-membered oxetane product.

One established method involves the preparation of a γ-lactone bearing a leaving group, typically a triflate, at the C-2 position. beilstein-journals.org This precursor can be synthesized from readily available starting materials, and its stereochemistry can be controlled using established methods. The subsequent step is an alcoholysis reaction, which opens the lactone ring. This is immediately followed by an intramolecular Williamson etherification, where the newly formed alkoxide displaces the leaving group at C-2 to form the strained four-membered oxetane ring. beilstein-journals.org

This methodology has been successfully applied to the synthesis of oxetane carboxylic esters, which are direct precursors or close analogues of the acetic acid moiety in the target compound. beilstein-journals.org The stereochemistry of the final oxetane is directly dictated by the stereocenters present in the starting γ-lactone, making this a powerful method for stereocontrolled synthesis.

Diversification Strategies for this compound Derivatives

Suzuki–Miyaura Cross-Coupling for Arylation

The Suzuki–Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction can be employed to introduce aryl or heteroaryl substituents onto derivatives of this compound, thereby expanding its structural diversity.

To utilize this methodology, a halogenated version of the core structure or a precursor is required. For example, a derivative of this compound bearing a bromo or iodo group on an aromatic ring (if one is present) or on the oxetane ring itself could serve as the electrophilic partner. The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the halide with an arylboronic acid or ester. libretexts.orgnih.gov

The catalytic cycle proceeds through three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org This reaction is known for its high functional group tolerance, making it suitable for complex molecules.

Table 3: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | [Pd(η³-C₃H₅)Cl]₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle. | libretexts.orgnih.gov |

| Ligand | DPPPent, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, TlOH | Activates the organoboron reagent for transmetalation. | libretexts.org |

| Boron Reagent | Phenylboronic acid | Provides the aryl group for coupling. | libretexts.org |

Functionalization through Michael Addition and Dihydroxylation

Further derivatization can be achieved through reactions that add functionality to the core structure. Michael addition and dihydroxylation are two such powerful transformations.

Michael Addition: The secondary amine in this compound is a nucleophile that can participate in a conjugate (or Michael) addition reaction. youtube.com This involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound or nitrile. youtube.comyoutube.com This reaction is an effective way to elaborate the side chain attached to the nitrogen atom. For example, reacting the parent compound with methyl acrylate (B77674) would yield a derivative with an extended carbomethoxyethyl group on the nitrogen. The reaction typically proceeds under mild conditions and is highly efficient for secondary amines. youtube.com

Dihydroxylation: To introduce vicinal diols, a derivative of this compound containing a carbon-carbon double bond is required. Such an unsaturated derivative could be synthesized, for instance, by incorporating an allyl or vinyl group into the molecule. The subsequent dihydroxylation of the alkene can be achieved using several methods. The classic approach uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). For asymmetric synthesis, the Sharpless asymmetric dihydroxylation, which uses a chiral ligand to control the facial selectivity of the addition, can be employed to produce chiral diols with high enantioselectivity.

Introduction of Spirocyclic Systems

The incorporation of spirocyclic motifs is a modern strategy in medicinal chemistry to increase the three-dimensionality and novelty of molecular scaffolds. beilstein-journals.org Several methods can be envisioned to introduce a spirocyclic system into a derivative of this compound.

One approach involves a tandem reaction sequence starting with a diazo compound. beilstein-journals.org For instance, a derivative of the target molecule containing a suitable alcohol functionality could undergo a rhodium-catalyzed O-H insertion reaction with a cyclic diazo compound, such as a diazoarylidene succinimide. The resulting intermediate can then undergo a base-promoted intramolecular cyclization to form a spiroheterocycle, where the new ring is spiro-fused to the existing framework. beilstein-journals.org

Another strategy is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. nih.gov A precursor ketone, such as oxetan-3-one, could react with an appropriately substituted alkene to form a spirocyclic oxetane directly. This approach allows for the creation of complex spiro-fused ring systems in a single step. nih.gov The development of such methods provides access to novel and structurally complex derivatives.

Table 4: Methods for Spirocycle Synthesis

| Method | Key Reagents | Intermediate | Resulting Structure | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed O-H Insertion / Cyclization | Diazo compound, Rh₂(esp)₂, Base | O-H insertion product | Spiro-annulated heterocycle | beilstein-journals.org |

Synthesis of Fluorine-Containing Oxetane Derivatives

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorine-containing derivatives of this compound can be approached by several methodologies, primarily focusing on the initial preparation of a fluorinated oxetane precursor followed by the attachment of the aminoacetic acid side chain.

A common strategy involves the synthesis of a fluorinated oxetan-3-one as a key intermediate. This can then undergo reductive amination with an amino acid ester to furnish the desired product. Alternatively, a fluorinated 3-aminooxetane can be synthesized and subsequently alkylated with a haloacetic acid derivative.

Research into the synthesis of fluorinated oxetanes has yielded several effective methods. For instance, a catalytic transformation of epoxides can produce α,α-difluoro-oxetanes. Another approach involves the radical addition of a fluorinated alkane iodide to 3-alkyl-3-(allyloxy)methyloxetane, leading to the formation of 3-(3-fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane. researchgate.net Furthermore, the synthesis of 3-fluoro-oxetane δ-amino acids has been reported, demonstrating the feasibility of incorporating fluorine into the oxetane ring of amino acid structures. researchgate.net

A plausible synthetic route to fluorine-containing this compound derivatives is outlined below. This proposed pathway is based on established synthetic transformations within oxetane and fluorine chemistry. The initial step would be the synthesis of a fluorinated oxetan-3-one. Following this, a reductive amination reaction with an appropriate glycine (B1666218) ester would yield the target scaffold. Subsequent hydrolysis of the ester would provide the final acid.

Proposed Synthetic Scheme:

Synthesis of Fluorinated Oxetan-3-one: This can be achieved through various fluorination techniques applied to oxetane precursors.

Reductive Amination: The fluorinated oxetan-3-one is reacted with a glycine ester, such as glycine ethyl ester, in the presence of a reducing agent like sodium triacetoxyborohydride.

Ester Hydrolysis: The resulting ethyl 2-((fluorooxetan-3-yl)amino)acetate is hydrolyzed, typically under basic conditions, to yield the final 2-((fluorooxetan-3-yl)amino)acetic acid.

The table below details research findings on the synthesis of related fluorinated oxetane and amino acid derivatives, which underpin the proposed synthetic strategy.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Epoxides | Copper catalyst, difluorocarbene species | α,α-Difluoro-oxetane | Not specified | |

| 3-Alkyl-3-(allyloxy)methyloxetane | Fluorinated alkane iodide, radical initiator | 3-(3-Fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane | Not specified | researchgate.net |

| D-Xylose derivative | Multi-step synthesis including fluorination | 3-Fluoro-oxetane δ-amino acid | Not specified | researchgate.net |

| Oxetan-3-one | Methyl-2-(dimethoxyphosphoryl)acetate, DBU | Methyl (oxetan-3-ylidene)acetate | 73 | mdpi.com |

Reaction Mechanisms and Reactivity Profiles of Oxetane Amino Acid Scaffolds

Stability and Ring-Opening Pathways of the Oxetane (B1205548) Core

The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions employed. nih.govacs.org Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance that blocks the trajectory of external nucleophiles. nih.govacs.org

The oxetane ring is notably susceptible to ring-opening reactions under acidic conditions. nih.govacs.orgchemrxiv.org Both Brønsted and Lewis acids can catalyze this process. acs.orgillinois.edu The reaction is initiated by protonation or coordination of the Lewis acid to the oxygen atom of the oxetane, which activates the ring towards nucleophilic attack. illinois.edumagtech.com.cn This can lead to the formation of diols or other ring-opened products, depending on the nucleophile present in the reaction medium. acs.org For instance, even mild acidic conditions can lead to the isomerization of some oxetane-carboxylic acids into lactones. researchgate.net However, the notion that oxetanes are universally unstable in acid is a misconception; their stability is often dictated by the substitution pattern. nih.gov For example, while some non-disubstituted oxetanes are stable above pH 1, 3,3-disubstituted oxetanes can withstand even pH 1. utexas.edu

The regioselectivity of the ring-opening is influenced by both steric and electronic effects. magtech.com.cn In the presence of acid, weak nucleophiles tend to attack the more substituted carbon adjacent to the oxygen, a process controlled by electronic effects. magtech.com.cn

In contrast to their lability in acidic media, oxetanes generally exhibit significant stability under basic conditions. chemrxiv.orgutexas.edu The oxetane ring is typically preserved during reactions such as basic hydrolysis of esters. rsc.orgrsc.org This stability allows for selective transformations on other parts of the molecule without disrupting the core oxetane structure. For example, oxetane ethers have demonstrated high stability under basic and nucleophilic conditions, showing full recovery after treatment with 1 M NaOH at room temperature, a condition under which analogous esters undergo significant hydrolysis. rsc.org This robustness under basic conditions makes the oxetane scaffold a valuable component in complex molecule synthesis, as it can be introduced early in a synthetic sequence. utexas.edu

Functional Group Interconversions on the Amino Acid and Oxetane Moieties

The ability to perform various chemical transformations on the functional groups of oxetane amino acids without disrupting the core structure is crucial for creating diverse molecular libraries for applications like drug discovery. chemrxiv.orgorganic-chemistry.orgsolubilityofthings.com

The oxidation of alcohol functionalities on oxetane-containing molecules to aldehydes or carboxylic acids is a common and important transformation. Several reagents have been successfully employed for this purpose while maintaining the integrity of the oxetane ring.

Dess-Martin Periodinane (DMP) : DMP is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgwikipedia.orgalfa-chemistry.com It is particularly effective for oxidizing hydroxymethyl-substituted oxetanes, especially in the presence of sensitive functional groups like an α-NHBoc substituent. chemrxiv.orgwikipedia.org The reaction is typically fast and performed under neutral conditions at room temperature. wikipedia.org

Pyridinium Chlorochromate (PCC) : PCC is another effective reagent for the oxidation of alcohols to aldehydes. chemrxiv.org In the context of oxetane-containing compounds, chromium(VI) reagents like PCC have been shown to work well for alkyl-substituted heterocycles. chemrxiv.org

TEMPO-mediated Oxidation : (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and its derivatives are versatile catalysts for the oxidation of alcohols. rhhz.net In combination with a co-oxidant like phenyl-iodine(III) diacetate (PIDA), TEMPO can facilitate the oxidation of primary alcohols on oxetane scaffolds to carboxylic acids. chemrxiv.org However, this radical pathway can sometimes lead to partial decomposition of the substrate. chemrxiv.org

The choice of oxidizing agent is often substrate-specific, requiring careful optimization to achieve the desired transformation without side reactions. chemrxiv.org

Table 1: Comparison of Oxidation Reagents for Oxetane-Containing Alcohols

| Reagent | Substrate Type | Product | Conditions | Notes |

|---|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Primary/Secondary Alcohols | Aldehyde/Ketone | CH₂Cl₂, rt | Mild, selective, good for sensitive groups. chemrxiv.orgorganic-chemistry.orgwikipedia.org |

| Pyridinium Chlorochromate (PCC) | Primary/Secondary Alcohols | Aldehyde/Ketone | CH₂Cl₂ | Effective for alkyl-substituted oxetanes. chemrxiv.org |

| TEMPO/PIDA | Primary Alcohols | Carboxylic Acid | Radical pathway | Can sometimes lead to decomposition. chemrxiv.org |

| KMnO₄ | Alkyl-substituted compounds | Carboxylic Acid | Robust treatment | Less selective, used for less reactive substrates. chemrxiv.org |

The reduction of carboxylic acids and amides on oxetane-containing molecules to the corresponding alcohols or amines requires carefully chosen reagents to avoid unwanted ring-opening of the oxetane core.

Attempts to use strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) for the reduction of oxetane-containing amides have often resulted in the decomposition of the starting material. chemrxiv.org However, aluminum hydride (AlH₃) has been successfully used at low temperatures (–78 °C to –50 °C) for the reduction of amides to amines while preserving the oxetane ring. chemrxiv.org

For the reduction of carboxylic acids to aldehydes, a combination of a nickel precatalyst, dimethyl dicarbonate (B1257347) as an activator, and diphenylsilane (B1312307) as a reductant has proven effective without over-reduction to the alcohol. organic-chemistry.org

Esterification and etherification are fundamental reactions for modifying the carboxylic acid and potential hydroxyl groups of oxetane amino acids.

Esterification : Standard esterification procedures, such as reacting a carboxylic acid with an alcohol under acidic catalysis, can be applied to oxetane-containing carboxylic acids. However, care must be taken as the acidic conditions could potentially lead to ring-opening, especially with sensitive substitution patterns. acs.orgnih.gov

Etherification : The synthesis of oxetane ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. acs.orgnih.gov More recently, a Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols has been developed. rsc.orgrsc.orgrsc.org This method avoids the use of strong bases and proceeds via an oxetane carbocation intermediate, yielding water as the only byproduct. rsc.orgrsc.org These oxetane ethers have shown excellent chemical stability under a range of conditions, including basic and reducing environments, making them attractive isosteres for esters in medicinal chemistry. rsc.orgrsc.orgrsc.org

Deoxyfluorination Reactions

Deoxyfluorination is a crucial transformation in medicinal chemistry for introducing fluorine into molecules to modulate their physicochemical and biological properties. nih.gov In the context of oxetane amino acids, this reaction typically involves the conversion of a hydroxyl group to a fluorine atom.

The synthesis of fluorinated amino acids often employs nucleophilic fluorinating reagents. core.ac.uk Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxofluor) are commonly used for the deoxyfluorination of alcohols. nih.govnih.gov The mechanism of these reactions can proceed through either an SN1 or SN2 pathway, largely dependent on the substrate's structure. For secondary alcohols, an SN2 mechanism is often favored, leading to an inversion of stereochemistry. nih.gov

Recent advances have also introduced photoredox-mediated deoxyfluorination methods. For instance, the use of an iridium photocatalyst in combination with an electrophilic fluorine source like Selectfluor® allows for the deoxyfluorination of alcohols via radical intermediates derived from their corresponding oxalates. princeton.edu This approach is particularly useful for tertiary alcohols where traditional SN2 reactions are challenging. princeton.edu

Table 1: Common Deoxyfluorination Reagents and Their Characteristics

| Reagent | Abbreviation | Typical Mechanism | Key Features |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | SN1 or SN2 | Widely used but can be hazardous. nih.govnih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | SN1 or SN2 | Safer alternative to DAST, with slower decomposition. core.ac.uk |

| 3,3-Difluoro-1,2-diarylcyclopropenes | CpFluors | Cationic activation | Tunable reactivity, suitable for various alcohols. nih.gov |

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The strained oxetane ring serves as a versatile handle for various bond-forming reactions, enabling the elaboration of the amino acid scaffold.

The oxetane ring itself does not typically act as a leaving group in standard nucleophilic substitution reactions. Instead, functional groups attached to the oxetane ring at the 3-position can serve as leaving groups, allowing for the introduction of various nucleophiles. nih.gov For these reactions to be effective, a good leaving group, such as a tosylate or a halide, is required on the oxetane ring. nih.govresearchgate.net The high ring strain of the oxetane facilitates these substitutions. acs.org

However, the steric hindrance of the neopentyl-like structure at the 3-position of a substituted oxetane can significantly slow down SN2 reactions. nih.govacs.org In some cases, intramolecular nucleophilic substitution can lead to the formation of the oxetane ring itself. nih.govacs.org

Oxetan-3-one is a key building block for the synthesis of 3-substituted oxetane amino acids. nih.govorganic-chemistry.org It readily undergoes nucleophilic addition reactions with various organometallic reagents, such as Grignard reagents and organolithium compounds. youtube.com These reactions provide access to a wide range of 3-hydroxy-3-substituted oxetanes, which can be further functionalized.

A significant application is in reductive amination reactions, where oxetan-3-one is reacted with an amine in the presence of a reducing agent to form 3-amino oxetane derivatives. nih.gov Furthermore, photoredox catalysis has enabled the direct conversion of amino acids to oxetanol bioisosteres through the addition of α-amino radicals to oxetan-3-one. rsc.org Mechanistic studies suggest these reactions can proceed via either a radical addition pathway or, in the presence of chromium salts, a Nozaki-Hiyama-Kishi-type reaction manifold. rsc.org

Radical reactions provide a powerful tool for C-C bond formation. The Giese reaction, a radical conjugate addition, has been successfully applied to oxetane-containing substrates. researchgate.netnih.gov In these reactions, a radical is generated and adds to a Michael acceptor.

Recent studies have shown that 3-methyleneoxetane derivatives are highly reactive radical acceptors, enabling the synthesis of 3,3'-disubstituted oxetane amino acids. researchgate.net This reactivity is driven by the release of ring strain upon radical addition. acs.orgacs.org Visible-light photoredox catalysis is often employed to generate the necessary radical species under mild conditions from precursors like α-oxo acids or amino/alkoxycarboxylic acids. researchgate.netacs.orgacs.org These decarboxylative Giese-type reactions have proven effective for creating sterically hindered disubstituted four-membered rings. acs.orgacs.org

Table 2: Research Findings on Giese Additions to Oxetane Derivatives

| Radical Precursor | Michael Acceptor | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| α-Oxo acids | 3-Methyleneoxetane | Ir[dF(CF3)ppy]₂(dtbbpy)⁺PF6⁻ / Blue LEDs | Strain-release driven aroylation of the four-membered ring. acs.orgacs.org | acs.orgacs.org |

| Amino/alkoxycarboxylic acids | 3-Methyleneoxetane | Photocatalyst / Blue light | Divergent synthesis of 3,3'-disubstituted oxetane amino esters. researchgate.net | researchgate.net |

Mechanistic Aspects of Oxetane Ring Reactivity in Biosynthetic Pathways (e.g., Epoxy Ester Rearrangements)

The oxetane ring is found in several complex natural products, most notably in paclitaxel (B517696) (Taxol®) and its derivatives. nih.govacs.org The biosynthesis of the oxetane ring in these molecules is a subject of significant interest.

One of the proposed mechanisms for the formation of the oxetane ring in taxol is through an enzyme-mediated epoxy ester rearrangement. acs.org Several mechanistic pathways have been proposed for this transformation:

Neutral-concerted pathway: A direct, concerted cyclization. acs.org

Acid-catalyzed route: Protonation of the epoxide oxygen initiates the cyclization. acs.orgillinois.edu

Dissociative pathway: Formation of a carbocation intermediate followed by cyclization. acs.org

Computational studies have been conducted to distinguish between these pathways, but conclusive evidence remains elusive. acs.org Another proposed mechanism involves an oxonium ion intermediate. researchgate.net The formation of the oxetane ring can also be achieved synthetically through the intramolecular opening of epoxides, which serves as a biomimetic approach. beilstein-journals.orgnih.govacs.org For instance, enol ester epoxides can undergo acid-catalyzed rearrangements to form α-acyloxy ketones, with the reaction pathway (retention or inversion of configuration) dependent on the acid strength. organic-chemistry.org

Advanced Applications and Roles in Medicinal Chemistry Research

Oxetanes as Bioisosteric Replacements in Lead Optimization

Bioisosterism, the practice of substituting one group with another that has similar physical and chemical properties, is a cornerstone of lead optimization in drug discovery. researchgate.net The oxetane (B1205548) ring, and by extension the 2-(oxetan-3-ylamino)acetic acid scaffold, has proven to be a versatile bioisostere for several key functional groups. nih.govacs.org

| Compound Feature | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility | Metabolic Stability |

|---|---|---|---|

| gem-Dimethyl Group | Increases | Decreases | Generally increases by blocking metabolism |

| Oxetane Ring | Decreases | Increases | Generally increases by blocking metabolism |

Carbonyl groups, while important for target binding, can be metabolically labile, prone to enzymatic attack, and can lead to epimerization of adjacent stereocenters. acs.org The oxetane ring can act as a stable isostere for a carbonyl group. nih.govacs.org It maintains comparable hydrogen-bonding ability, dipole moment, and lone pair orientation, which are crucial for receptor interaction, while being more resistant to metabolic degradation. nih.govnih.gov This substitution can lead to compounds with improved metabolic stability and a more three-dimensional structure. nih.govethz.ch For example, oxetane-containing spirocycles have shown considerably improved metabolic stability compared to their carbonyl-containing counterparts. acs.org

The replacement of a carboxylic acid group is a frequent strategy in medicinal chemistry to fine-tune a compound's properties. nih.gov The oxetan-3-ol (B104164) moiety, structurally related to the core of this compound, has been investigated as a potential bioisostere for carboxylic acids. nih.gov While oxetane-carboxylic acids themselves have been found to be potentially unstable under certain conditions, isomerizing into lactones, the broader concept of using the oxetane scaffold to mimic acidic groups holds promise. acs.orgic.ac.ukacs.org This is particularly relevant for designing drugs for the central nervous system, where reducing acidity can improve brain penetration. nih.gov

The N-acylsulfonamide group is another important acidic moiety found in several drugs. nih.gov Oxetane sulfonamides have been proposed and evaluated as isosteres for N-acylsulfonamides. acs.org This replacement offers a way to modulate the acidity and other physicochemical properties of the parent molecule, potentially leading to improved drug-like characteristics. nih.gov The development of synthetic methods to create diverse oxetane derivatives, including those that can mimic sulfonamides, is an active area of research. acs.orgthieme.de

Influence on Physicochemical Properties Relevant to Drug Discovery

The introduction of the this compound moiety can have a profound impact on the physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

A key feature of the oxetane ring is its strong inductive electron-withdrawing effect. nih.gov When placed adjacent to a basic amine, as in this compound, the oxetane ring significantly reduces the amine's basicity (pKa). nih.govacs.org The magnitude of this effect is dependent on the distance between the oxetane and the amine. An oxetane in the alpha position to an amine can reduce its pKa by approximately 2.7 units. nih.govacs.org This ability to fine-tune the pKa of a nearby amine is a powerful tool in drug design. For example, reducing the basicity of a lead compound can mitigate off-target effects, such as hERG inhibition, which is often associated with highly basic amines. acs.org In the optimization of the mTOR inhibitor GDC-0349, the introduction of an oxetane substituent reduced the pKa of a tertiary alkylamine from 7.6 to 5.0, which in turn eliminated hERG inhibition. nih.govacs.org

| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) |

|---|---|

| α (alpha) | 2.7 |

| β (beta) | 1.9 |

| γ (gamma) | 0.7 |

| δ (delta) | 0.3 |

Impact on Aqueous Solubility and Lipophilicity (LogD)

The introduction of an oxetane motif, such as the one in this compound, is a well-established strategy to enhance aqueous solubility while simultaneously reducing lipophilicity (LogD). nih.govacs.orgresearchgate.net The oxetane ring is a polar, low molecular weight, and markedly three-dimensional structure that can disrupt planarity and improve a molecule's interaction with water. nih.govdrugbank.com When an oxetane replaces a non-polar group like a gem-dimethyl group, it can lead to a significant increase in aqueous solubility, in some cases by a factor of over 4000, without the unfavorable increase in lipophilicity associated with alkyl groups. acs.orgsonar.ch

| Original Functional Group | Replacement Group | Observed Impact on Solubility | Observed Impact on Lipophilicity (LogD) | Reference |

|---|---|---|---|---|

| gem-Dimethyl | Oxetane | Significant Increase | Decrease | acs.orgresearchgate.net |

| Carbonyl | Oxetane | Variable (can decrease in some spirocycles) | Variable (opposing effects observed) | acs.org |

| Morpholine (B109124) | Spirocyclic Oxetane | Increase | Decrease | acs.org |

| Tetrahydrofuran (THF) | Oxetane | Improved | Optimal LogD of 1.9 achieved | acs.org |

Strategies for Improving In Vitro Metabolic Stability

A significant challenge in drug discovery is designing molecules that resist metabolic degradation. The oxetane motif, as present in this compound, serves as a valuable tool for enhancing metabolic stability. enamine.net It can act as a metabolically robust isostere for more labile functionalities like gem-dimethyl groups, carbonyls, and even morpholine rings. nih.govacs.orgenamine.net

One key strategy involves using the oxetane to block "metabolic weak spots" on a molecule. nih.gov For instance, replacing a metabolically vulnerable C-H bond with an oxetane can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org Research has shown that oxetane-containing compounds often exhibit lower intrinsic clearance rates in human liver microsomes (HLM) compared to their carbonyl or other cyclic ether counterparts. acs.org Specifically, 3-substituted oxetanes are often more metabolically stable than their 2-substituted isomers, likely due to reduced lipophilicity and less favorable interactions with CYP active sites. acs.orgacs.org

Furthermore, the replacement of a carbonyl group with an oxetane not only preserves key hydrogen bonding interactions but also removes a site susceptible to enzymatic reduction or attack. acs.orgacs.org Similarly, the piperazine-oxetane motif has been successfully used as a more metabolically stable isostere of morpholine. nih.gov The introduction of this compound into a larger scaffold can therefore confer metabolic stability by leveraging the inherent robustness of the 3-substituted oxetane ring. nih.govacs.org

| Parent Compound/Motif | Oxetane-Containing Analogue | Improvement in Metabolic Stability | Reference |

|---|---|---|---|

| Carbonyl-containing spiro-pyrrolidine | Oxetane-containing spiro-pyrrolidine | Intrinsic clearance (CLint) significantly reduced in human and mouse liver microsomes. | acs.org |

| Compound with morpholine group | Compound with piperazine-oxetane | Increased metabolic stability, improved plasma clearance. | nih.govacs.org |

| N-arylsulfonamide with 2-substituted THF | N-arylsulfonamide with 3-substituted oxetane | 3-substituted oxetane was more stable than 2-substituted THF and 2-substituted oxetane derivatives. | acs.org |

| Lead compound with dimethylisoxazole | Analogue with methoxymethyl-oxetane | Drastically improved metabolic properties. | acs.org |

This compound as a Versatile Building Block in Compound Synthesis

The trifunctional nature of this compound makes it an exceptionally versatile building block in synthetic chemistry. It provides three distinct points for chemical modification: the secondary amine, the carboxylic acid, and the oxetane ring itself, which can participate in ring-opening reactions. nih.govresearchgate.net This versatility allows for its use in a wide array of synthetic applications, from peptide modification to the construction of complex heterocyclic systems and diverse compound libraries. rsc.orgontosight.ai

Incorporation into Peptides and Peptidomimetics

Peptides often suffer from poor metabolic stability due to their susceptibility to proteolytic cleavage. acs.orgnih.gov this compound is an ideal building block for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties. nih.govwarwick.ac.uk By incorporating this oxetanyl amino acid into a peptide sequence, the amide bond at the site of substitution is replaced, rendering the chain resistant to enzymatic degradation without losing the hydrogen-bond donor/acceptor pattern crucial for bioactivity. acs.orgacs.org

The synthesis of these modified peptides can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. acs.orgnih.gov The this compound unit can be coupled like any other amino acid, allowing for its systematic insertion at various points in a peptide chain. rsc.orguci.edu This modular approach enables the creation of novel peptide analogues, such as modified Leu-enkephalin, with enhanced stability. nih.gov The presence of the oxetane can also induce conformational changes in the peptide backbone, providing access to new structural space and potentially new biological activities. warwick.ac.uk

Utilization in the Construction of Functionalized Heterocyclic Systems

The ring strain of the oxetane moiety (approximately 106 kJ/mol) makes it a valuable precursor for the synthesis of other heterocyclic systems. nih.govnih.gov The oxetane ring in this compound can undergo strategic ring-opening or ring-expansion reactions to generate a diverse set of more complex heterocycles. researchgate.netnih.govresearchgate.net For example, N-aryl oxetan-3-amines can undergo tandem reactions involving allylic amination followed by intramolecular ring-opening to yield medium-sized (7- or 8-membered) heterocycles. rsc.org

The presence of the amine and carboxylic acid functionalities on the same molecule provides additional handles for intramolecular cyclization reactions, either before or after manipulation of the oxetane ring. This allows for the construction of novel spirocyclic and fused heterocyclic scaffolds, which are of great interest in medicinal chemistry for exploring three-dimensional chemical space. researchgate.net The ability to use this compound as a linchpin for building complex molecular architectures underscores its value as a versatile synthetic intermediate. nih.govontosight.ai

Role in the Generation of Diverse Compound Libraries (e.g., DNA-Encoded Libraries)

The creation of large, structurally diverse compound libraries is essential for modern high-throughput screening and drug discovery. Building blocks like this compound are highly valuable in this context due to their potential for rapid diversification. acs.orgresearchgate.net Its multiple functional handles (amine, carboxylic acid, oxetane) allow for the attachment of a wide variety of substituents in a combinatorial fashion, quickly generating a large number of distinct molecules from a single core scaffold.

This compound is particularly well-suited for advanced library technologies like DNA-Encoded Library Technology (DELT). nih.govrsc.org In DELT, chemical synthesis is performed on molecules attached to unique DNA tags. The compatibility of a building block with on-DNA synthesis conditions is crucial. The ability to perform reactions like amide couplings with the amine and acid groups of this compound under mild, aqueous-compatible conditions makes it a prime candidate for incorporation into DNA-encoded libraries. nih.gov The use of such F(sp³)-rich, complex building blocks is critical for expanding the chemical space of these libraries beyond flat, aromatic structures, thereby increasing the probability of finding novel, potent, and drug-like hits. rsc.org

Rational Design and Property-Based Optimization in Drug Discovery Campaigns

The use of this compound and related oxetane-containing fragments in drug discovery is a prime example of rational, property-based design. nih.govacs.org Rather than being a random addition, the oxetane motif is strategically incorporated during lead optimization to address specific liabilities in a drug candidate's profile, such as poor solubility, high lipophilicity, or metabolic instability. nih.govdrugbank.comacs.org

Medicinal chemists use the oxetane as a "molecular tool" to fine-tune a range of physicochemical properties simultaneously. nih.govacs.org For example, in the development of the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib, an oxetane was introduced to lower the pKₐ of an adjacent piperazine (B1678402) ring, a change that was critical for overcoming hepatotoxicity issues seen in earlier analogues. acs.org In other campaigns, an oxetane was introduced to increase steric bulk to improve target affinity without unacceptably raising LogD. nih.govacs.org

This property-based optimization approach has repeatedly proven successful, with numerous drug discovery programs identifying an oxetane-containing compound as the most promising candidate. nih.govacs.org The benefits are often interconnected: a reduction in LogD due to an oxetane can lead to both increased aqueous solubility and improved metabolic stability. acs.orgacs.org The predictable and beneficial impact of the oxetane motif on key drug-like properties has solidified its place as an indispensable component in the modern medicinal chemist's toolbox for rational drug design. nih.govnih.gov

| Identified Problem in Lead Compound | Rational Design Strategy | Resulting Improvement | Reference |

|---|---|---|---|

| High lipophilicity (LogD), poor solubility | Replace non-polar group (e.g., gem-dimethyl) with an oxetane | Lower LogD, increased aqueous solubility | acs.orgacs.org |

| Metabolic instability (e.g., at a C-H bond or morpholine ring) | Incorporate oxetane to block metabolic site or as a stable isostere | Reduced metabolic clearance, improved PK profile | nih.govacs.org |

| Undesirable basicity (high pKₐ) of a nearby amine | Place oxetane α or β to the amine | Reduced pKₐ due to inductive effect, improving selectivity or reducing toxicity | nih.govacs.org |

| Poor target affinity or selectivity | Use oxetane to provide optimal steric bulk and 3D conformation for target binding | Improved potency and/or selectivity | nih.gov |

| High planarity, poor drug-like properties | Introduce sp³-rich oxetane to increase three-dimensionality | Improved overall ADME properties | nih.govacs.org |

Computational and Theoretical Investigations of 2 Oxetan 3 Ylamino Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis and molecular dynamics simulations explore the possible shapes a molecule can adopt and its dynamic behavior.

The four-membered oxetane (B1205548) ring is inherently strained and not planar. acs.org It adopts a "puckered" conformation to alleviate some of this strain. The degree of puckering can be influenced by the substituents on the ring. acs.org In 2-(Oxetan-3-ylamino)acetic acid, the aminoacetic acid group at the 3-position will play a significant role in determining the exact puckering angle and the conformational preference of the ring.

The oxetane ring is known to act as a "conformational lock," imparting a degree of rigidity to the molecular structure. acs.org This rigidity can be advantageous in medicinal chemistry, as it reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity for biological targets. The steric and electronic properties of the molecule are significantly influenced by this conformational rigidity.

Hydrogen bonding is a critical non-covalent interaction that dictates the structure, properties, and interactions of many molecules. orientjchem.org this compound possesses multiple functional groups capable of participating in hydrogen bonds:

Hydrogen Bond Donors: The proton of the carboxylic acid (-COOH) and the hydrogen on the secondary amine (-NH-).

Hydrogen Bond Acceptors: The carbonyl oxygen and hydroxyl oxygen of the carboxylic acid, the oxygen atom of the oxetane ring, and the nitrogen atom of the amine group.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amine hydrogen and one of the carboxylate oxygens, or between the carboxylic acid proton and the amine nitrogen, leading to a ring-like structure. orientjchem.org The formation and strength of such a bond would depend on the molecule's preferred conformation.

Intermolecular Hydrogen Bonding: The molecule can form extensive intermolecular hydrogen bonding networks. Like other carboxylic acids, it can form strong dimers where two molecules are linked by hydrogen bonds between their carboxyl groups. quora.com Additionally, the amine group and the oxetane oxygen can participate in hydrogen bonds with neighboring molecules, leading to complex networks in the solid state or in solution. These interactions are fundamental to the compound's physical properties, such as its melting point and solubility.

Theoretical Studies on Synthetic Accessibility and Retrosynthetic Pathways

The synthetic accessibility of a molecule like this compound can be assessed through computational analysis of potential synthetic routes. Retrosynthetic analysis, a technique for planning chemical syntheses, involves breaking down the target molecule into simpler, commercially available starting materials. nih.gov

A plausible retrosynthetic disconnection for this compound involves the cleavage of the C-N bond between the oxetane ring and the amino acid moiety. This leads to two key precursors: 3-aminooxetane and a two-carbon synthon bearing a carboxylic acid and a leaving group, such as haloacetic acid.

Table 1: Key Precursors in the Retrosynthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Aminooxetane |  | Provides the oxetane ring and the secondary amine. |

| Haloacetic acid (e.g., Bromoacetic acid) |  | Acts as the electrophile to introduce the acetic acid moiety. |

Another theoretical approach involves the use of oxetan-3-one as a starting material. acs.orgnih.gov A reductive amination reaction with glycine (B1666218) or a glycine equivalent could, in principle, form the desired product. Computational models can be employed to evaluate the thermodynamics and kinetics of these proposed reaction pathways, helping to identify the most energetically favorable and, therefore, most likely to be successful in a laboratory setting.

Furthermore, theoretical studies on related oxetane-containing amino acids have highlighted the utility of methods like the Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition to construct the core structure. mdpi.comnih.gov While not directly applied to this compound in the available literature, these computational precedents suggest a viable synthetic strategy that could be theoretically modeled for the target compound. Such modeling would involve calculating transition state energies and reaction profiles to predict yields and potential side products.

Ligand-Protein Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not extensively detailed in the current body of scientific literature, the principles of molecular modeling can be applied to predict its binding behavior. The unique structural features of this compound, namely the rigid and polar oxetane ring and the flexible amino acid chain, would be key determinants of its interaction with a protein's binding site.

Computational tools can be used to generate a three-dimensional model of this compound and then "dock" it into the active sites of various proteins. The software calculates a "docking score," which is an estimation of the binding affinity. ajchem-a.com The interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can also be visualized and analyzed. For instance, the secondary amine and the carboxylic acid group are likely to act as hydrogen bond donors and acceptors, respectively, while the oxetane oxygen can also participate in hydrogen bonding. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Role in Binding |

| Carboxylic Acid | Hydrogen Bond (Donor/Acceptor), Ionic Interaction | Forms strong, directional interactions with polar or charged amino acid residues. |

| Secondary Amine | Hydrogen Bond (Donor) | Establishes a key hydrogen bond with acceptor groups on the protein. |

| Oxetane Oxygen | Hydrogen Bond (Acceptor) | The polar nature of the ether oxygen can contribute to binding affinity through hydrogen bonding. |

| Oxetane Ring | Van der Waals Interactions, Dipole Interactions | The rigid, three-dimensional structure can fit into specific pockets, and its polar nature can lead to favorable dipole interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of related oxetane derivatives to predict their binding affinities for specific targets. nih.govresearchgate.net These models correlate variations in chemical structure with changes in biological activity.

The incorporation of an oxetane ring into small molecules is a recognized strategy in medicinal chemistry to enhance physicochemical properties and biological activity. nih.govnih.gov The rigid nature of the four-membered ring can confer conformational constraint, which can lead to higher binding affinity and selectivity for a particular protein target by reducing the entropic penalty of binding. acs.org

Computational screening of this compound against libraries of protein structures could suggest potential biological targets. For example, its structural similarity to endogenous amino acids might suggest it could be a modulator of enzymes that process amino acids or a ligand for amino acid transporters or receptors. Molecular dynamics simulations could then be employed to study the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the interaction.

A review of oxetane-containing compounds in drug discovery highlights their application as inhibitors of enzymes such as kinases and proteases, as well as ligands for G-protein coupled receptors (GPCRs). nih.gov The oxetane moiety in these cases often improves properties like solubility and metabolic stability. nih.gov Theoretical modeling of this compound in the binding sites of such targets could reveal whether it possesses the necessary structural and electronic features to act as a modulator. For instance, computational analysis might show that the oxetane ring can occupy a specific hydrophobic pocket within an enzyme's active site, while the amino acid portion mimics the natural substrate. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxetan 3 Ylamino Acetic Acid

Development of Novel and Efficient Synthetic Routes

While the synthesis of 2-(Oxetan-3-ylamino)acetic acid has been established, the development of more streamlined, cost-effective, and scalable synthetic routes remains a critical objective. Current methods often involve multi-step sequences that can be time-consuming and may not be amenable to large-scale production. Future research in this area is likely to focus on several key strategies:

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, could lead to more direct and efficient methods for the construction of the oxetane-amino acid linkage. This could involve, for example, the development of catalytic reductive amination protocols that are both highly selective and operate under mild conditions.

Flow Chemistry: The application of continuous flow chemistry presents a significant opportunity for the synthesis of this compound. Flow reactors can offer improved control over reaction parameters, enhanced safety, and the potential for higher throughput and easier scale-up compared to traditional batch processes.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, could provide a highly enantioselective and environmentally friendly approach to the synthesis of chiral derivatives of this compound. This could be particularly valuable for applications where a specific stereoisomer is required for optimal biological activity.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Approaches | High efficiency, selectivity, milder reaction conditions. | Catalyst cost and stability, potential for metal contamination. |

| Flow Chemistry | Enhanced control, improved safety, scalability. | Initial setup costs, potential for clogging. |

| Biocatalysis | High enantioselectivity, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Advanced Bioisosteric Applications Beyond Current Paradigms

The oxetane (B1205548) moiety in this compound is a key feature that drives its utility as a bioisostere, often used to replace gem-dimethyl or carbonyl groups. However, the future of its application in this context lies in moving beyond these now-established paradigms. The unique vectoral properties of the oxetane ring, which can influence the orientation of substituents in three-dimensional space, open up new possibilities for fine-tuning molecular shape and electronics.

Future research is anticipated to explore:

Conformationally Constrained Peptidomimetics: The incorporation of this compound into peptide backbones could lead to the development of novel peptidomimetics with well-defined secondary structures. The rigid oxetane ring can act as a conformational constraint, locking the peptide into a bioactive conformation and potentially enhancing its metabolic stability and cell permeability.

Modulation of Physicochemical Properties: A deeper understanding of how the oxetane unit influences properties such as solubility, lipophilicity, and metabolic stability is crucial. Systematic studies that compare this compound with other bioisosteres in a range of chemical environments will be essential for developing predictive models for its application in drug design.

Novel Bioisosteric Replacements: Researchers are likely to investigate the use of this compound as a replacement for other functional groups beyond the traditional gem-dimethyl and carbonyl groups. This could include its use as a surrogate for specific amino acid side chains or as a novel scaffold for the presentation of pharmacophoric elements.

Integration of Machine Learning and AI in Design and Synthesis Optimization

The convergence of computational chemistry and artificial intelligence (AI) offers a powerful toolkit for accelerating the discovery and development of new molecules containing the this compound scaffold. Machine learning (ML) algorithms can be trained on existing chemical data to predict the properties and activities of novel compounds, as well as to identify optimal synthetic routes.

Key areas for the application of AI and ML include:

Predictive Modeling: ML models can be developed to predict the ADME (absorption, distribution, metabolism, and excretion) properties of molecules containing the this compound moiety. This can help to prioritize the synthesis of compounds with the most promising drug-like properties.

De Novo Design: Generative AI models can be used to design novel molecules that incorporate the this compound scaffold and are predicted to have high affinity for a specific biological target. This approach has the potential to dramatically accelerate the early stages of drug discovery.

Synthesis Planning: Retrosynthetic analysis tools, powered by AI, can be used to identify the most efficient and cost-effective synthetic routes to novel derivatives of this compound. These tools can analyze vast databases of chemical reactions to propose synthetic pathways that may not be immediately obvious to a human chemist.

Expansion of Research into Diverse Biological Interaction Mechanisms

While this compound has shown promise in the context of specific biological targets, a broader understanding of its potential interaction mechanisms is needed. The unique electronic and steric properties of the oxetane ring may enable it to participate in non-covalent interactions that are not accessible to more traditional functional groups.

Future research in this area should focus on:

Structural Biology: Co-crystallization of this compound-containing ligands with their protein targets will provide invaluable insights into their binding modes. This information can be used to guide the design of next-generation inhibitors with improved potency and selectivity.

Biophysical Techniques: The use of techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of this compound derivatives. This information is crucial for understanding the structure-activity relationships of these compounds.

Chemical Proteomics: The development of chemical probes based on the this compound scaffold can be used to identify novel protein targets in a cellular context. This approach has the potential to uncover new therapeutic opportunities for this versatile building block.

Opportunities in Materials Science and Polymer Chemistry Applications (if related to the amino acid functionality)

The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups, makes it an intriguing monomer for the synthesis of novel polymers and materials. The incorporation of the rigid and polar oxetane ring into a polymer backbone could lead to materials with unique thermal, mechanical, and optical properties.

Potential applications in materials science include:

Biodegradable Polymers: The presence of the amino acid functionality suggests that polymers derived from this compound could be biodegradable, making them attractive for applications in areas such as drug delivery and tissue engineering.

High-Performance Polymers: The rigidity of the oxetane ring could contribute to the development of high-performance polymers with enhanced thermal stability and mechanical strength. These materials could find applications in areas such as aerospace and electronics.

Functional Materials: The oxetane ring can also serve as a handle for further functionalization, allowing for the creation of materials with tailored properties. For example, the ring-opening of the oxetane could be used to cross-link polymer chains or to introduce new functional groups.

A summary of potential applications in materials science is provided in Table 2.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Benefit of Incorporating this compound |

| Biodegradable Polymers | The amino acid component could impart biodegradability. |

| High-Performance Polymers | The rigid oxetane ring could enhance thermal and mechanical properties. |

| Functional Materials | The oxetane ring can be further functionalized to create tailored materials. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Oxetan-3-ylamino)acetic acid with high purity?

- Methodological Answer : The synthesis typically involves coupling oxetane-3-amine with a glycine derivative (e.g., bromoacetic acid) under basic conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 oxetane-3-amine to bromoacetic acid) to drive completion .

- Validation : Confirm purity via HPLC (>95%) and elemental analysis.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify oxetane protons (δ 4.5–5.0 ppm, multiplet) and the α-amino acetic acid moiety (δ 3.2–3.5 ppm, singlet for CH₂).

- ¹³C NMR : Detect carbonyl carbon (δ ~170 ppm) and oxetane carbons (δ ~75–85 ppm).

- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹).

- Cross-Validation : Compare data with computed spectra (DFT methods) or PubChem entries for analogous compounds .

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 4°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How does the oxetane ring influence the reactivity and stability of this compound in aqueous solutions?

- Methodological Answer :